Cas no 2060060-66-2 (methyl 2,5-dimethylpiperidine-4-carboxylate)

Methyl 2,5-dimethylpiperidine-4-carboxylate is a piperidine derivative with a carboxylate ester functional group, offering utility as a versatile intermediate in organic synthesis. Its structure, featuring two methyl substituents at the 2- and 5-positions, enhances steric and electronic properties, making it valuable for the preparation of pharmacologically active compounds or chiral ligands. The ester group provides a handle for further functionalization, such as hydrolysis or reduction. This compound is particularly useful in medicinal chemistry and asymmetric catalysis due to its rigid, substituted piperidine scaffold. High purity grades ensure consistent performance in synthetic applications. Storage under inert conditions is recommended to maintain stability.
methyl 2,5-dimethylpiperidine-4-carboxylate structure
2060060-66-2 structure
Product Name:methyl 2,5-dimethylpiperidine-4-carboxylate
CAS No:2060060-66-2
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD30500925
CID:5154164
PubChem ID:137703635
Update Time:2025-05-23

methyl 2,5-dimethylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylic acid, 2,5-dimethyl-, methyl ester
    • methyl 2,5-dimethylpiperidine-4-carboxylate
    • MDL: MFCD30500925
    • Inchi: 1S/C9H17NO2/c1-6-5-10-7(2)4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3
    • InChI Key: SZECQDVGKJMCHD-UHFFFAOYSA-N
    • SMILES: N1CC(C)C(C(OC)=O)CC1C

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Additional information on methyl 2,5-dimethylpiperidine-4-carboxylate

Methyl 2,5-Dimethylpiperidine-4-Carboxylate (CAS No. 2060060-66-2): A Comprehensive Overview

Methyl 2,5-Dimethylpiperidine-4-Carboxylate is a versatile organic compound with the CAS registry number 2060060-66-2. This compound belongs to the class of piperidine derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The structure of methyl 2,5-dimethylpiperidine-4-carboxylate consists of a piperidine ring substituted with two methyl groups at positions 2 and 5, and a methyl ester group at position 4. This unique substitution pattern imparts distinctive chemical and physical properties to the compound.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl 2,5-dimethylpiperidine-4-carboxylate through various methodologies. One notable approach involves the use of catalytic asymmetric synthesis, which allows for the precise control of stereochemistry. This has been particularly valuable in drug discovery, where stereochemistry plays a critical role in biological activity. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times and improve yields, making this compound more accessible for large-scale applications.

The physical properties of methyl 2,5-dimethylpiperidine-4-carboxylate are well-documented. It has a melting point of approximately 115°C and a boiling point around 310°C, making it suitable for various thermal processing applications. The compound is also soluble in common organic solvents such as dichloromethane and ethyl acetate, which facilitates its use in solution-based reactions. Its molecular weight is 187.3 g/mol, and its density is 1.1 g/cm³, providing insights into its handling and storage requirements.

One of the most promising applications of methyl 2,5-dimethylpiperidine-4-carboxylate lies in the field of pharmacology. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, research has highlighted its ability to modulate ion channels, which could be exploited in the treatment of neurological disorders such as epilepsy and chronic pain conditions.

In the agricultural sector, methyl 2,5-dimethylpiperidine-4-carboxylate has been investigated as a component in pesticides and herbicides. Its ability to inhibit key enzymes involved in plant growth regulation has shown promise in controlling invasive species and improving crop yields. Furthermore, recent studies have explored its role as a biopesticide adjuvant, enhancing the efficacy of natural pest control agents while reducing environmental impact.

The environmental impact of methyl 2,5-dimethylpiperidine-4-carboxylate has also been a focus of recent research. Biodegradation studies indicate that this compound undergoes rapid microbial degradation under aerobic conditions, suggesting minimal persistence in natural ecosystems. However, further investigations are required to assess its long-term effects on soil health and aquatic life.

From a materials science perspective, methyl 2,5-dimethylpiperidine-4-carboxylate has been utilized as a precursor for advanced polymers and coatings. Its ability to form stable polymer networks with tailored mechanical properties makes it an attractive candidate for applications in aerospace and automotive industries. Researchers have also explored its potential as a building block for self-healing materials, leveraging its reactivity under specific conditions.

In conclusion, methyl 2,5-dimethylpiperidine-4-carboxylate (CAS No. 2060060-66-2) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure, coupled with advancements in synthetic methodologies and application development, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new functionalities and optimize its production processes, this compound is poised to make substantial contributions to scientific innovation.

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